3-Benzyl-3-ethylazetidine

Catalog No.
S14050535
CAS No.
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-3-ethylazetidine

Product Name

3-Benzyl-3-ethylazetidine

IUPAC Name

3-benzyl-3-ethylazetidine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3

InChI Key

FAGAKGIEJIYQNT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC1)CC2=CC=CC=C2

3-Benzyl-3-ethylazetidine is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound features a benzyl group and an ethyl group attached to the nitrogen atom of the azetidine ring. Azetidines are known for their unique structural properties, which arise from the strain of the four-membered ring, making them versatile intermediates in organic synthesis and biologically active compounds.

The reactivity of 3-benzyl-3-ethylazetidine is influenced by the strain inherent in azetidine rings. Common reactions include:

  • Nucleophilic Ring Opening: The azetidine ring can undergo nucleophilic attack, leading to the formation of various substituted amines. For example, reactions with nucleophiles like potassium cyanide or sodium azide can yield substituted azetidine derivatives .
  • Ring Expansion: The strained nature of the azetidine allows for ring expansion reactions, which can produce larger cyclic structures or acyclic amines.
  • Functionalization: The benzyl and ethyl groups can be modified through electrophilic aromatic substitution or alkylation reactions, allowing for further diversification of the compound .

Research indicates that azetidines, including 3-benzyl-3-ethylazetidine, exhibit a range of biological activities:

  • Neuroprotective Effects: Some derivatives have shown potential in inhibiting enzymes related to neurodegenerative diseases, such as monoacylglycerol lipase, which is involved in the degradation of neuroprotective compounds .
  • Antimicrobial Properties: Compounds within this class have been investigated for their antibacterial and antifungal properties, contributing to their potential use in pharmaceuticals .
  • Antioxidant Activity: Certain azetidine derivatives demonstrate significant antioxidant capabilities, neutralizing free radicals and protecting cells from oxidative stress .

The synthesis of 3-benzyl-3-ethylazetidine can be achieved through various methods:

  • Direct Alkylation: Starting from a precursor such as 3-hydroxyazetidine, alkylation with benzyl bromide and ethyl iodide can yield the desired compound.
  • Azetidine Formation: A common approach involves the cyclization of amino acids or amines with suitable carbonyl compounds under acidic conditions to form the azetidine ring.
  • Functional Group Transformations: Existing azetidines can be functionalized through selective reactions that introduce benzyl and ethyl groups at the nitrogen position.

These methods emphasize efficiency and high yields while minimizing by-products .

3-Benzyl-3-ethylazetidine has several notable applications:

  • Pharmaceutical Intermediates: Its unique structure makes it a valuable intermediate in synthesizing drugs targeting neurological disorders and infections.
  • Ligands in Catalysis: The compound may serve as a ligand in various catalytic processes due to its ability to coordinate with metal centers .
  • Building Blocks for Peptidomimetics: Azetidines are increasingly used in developing peptidomimetics due to their ability to mimic peptide bonds while providing increased stability against enzymatic degradation .

Studies on 3-benzyl-3-ethylazetidine's interactions focus on its binding affinity with biological targets:

  • Enzyme Inhibition Studies: The compound has been evaluated for its ability to inhibit key enzymes involved in neurotransmitter breakdown, showing promise as a therapeutic agent in treating cognitive disorders.
  • Molecular Docking Studies: Computational studies have provided insights into its binding modes within enzyme active sites, indicating potential pathways for enhancing its biological activity .

Several compounds share structural similarities with 3-benzyl-3-ethylazetidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-BenzylazetidineAzetidineLacks ethyl substituent; primarily studied for antimicrobial properties.
1-BenzyloxyazetidineAzetidineContains an ether linkage; explored for neuroprotective activities.
N-BenzylazetidineAzetidineSubstituted nitrogen; used as an intermediate in drug synthesis.

Uniqueness of 3-Benzyl-3-Ethylazetidine

What sets 3-benzyl-3-ethylazetidine apart from these compounds is its combination of both benzyl and ethyl groups on the nitrogen atom, potentially enhancing its lipophilicity and biological activity compared to other azetidines. This structural feature may contribute to its distinct interactions with biological targets and its utility in medicinal chemistry.

Traditional Organic Synthesis Approaches

Traditional synthetic routes to 3-benzyl-3-ethylazetidine often involve multi-step sequences that leverage established azetidine ring-forming reactions. A common strategy begins with the nucleophilic ring-opening of epichlorohydrin by benzylamine derivatives. For example, benzylamine reacts with epichlorohydrin at 0–5°C in aqueous media to form a chlorohydrin intermediate, which undergoes subsequent cyclization in acetonitrile with sodium carbonate as a base. This method, adapted from 3-hydroxyazetidine synthesis, achieves yields exceeding 85% for the cyclization step.

Another approach utilizes azetidine precursors functionalized with protective groups. Benzyl 3-ethylazetidine-1-carboxylate, a closely related compound, is synthesized via alkylation of azetidine derivatives with benzyl halides under reflux conditions in solvents like methylene chloride. Deprotection of the carboxylate group via hydrogenolysis or acidic hydrolysis then yields the target amine. While effective, these methods often require stringent temperature control and generate stoichiometric byproducts.

Key challenges in traditional synthesis include regioselectivity in alkylation steps and purification of stereoisomers. For instance, the reaction of 3-ethylazetidine with benzyl bromide may produce regioisomeric byproducts if the nitrogen’s nucleophilicity is not carefully modulated. Recent optimizations have employed phase-transfer catalysts to enhance selectivity, though this remains an area of active investigation.

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis has emerged as a powerful tool for constructing enantiomerically enriched 3-benzyl-3-ethylazetidine. Modular strategies using azetidinylation reagents enable the simultaneous introduction of benzyl and ethyl groups with high stereocontrol. Wang and Zhang (2025) demonstrated that chiral palladium complexes catalyze the [3+1] cycloaddition of vinyl ethers with N-sulfonylaziridines, yielding 3,3-disubstituted azetidines with enantiomeric excess (ee) values up to 94%. This method’s broad substrate tolerance allows variation in the benzyl and ethyl substituents by modifying the aziridine and vinyl ether precursors.

Copper-catalyzed reactions also show promise. A ring-expansion approach transforms diazo-aziridines into 2-azetines, which undergo hydrogenation to produce 3-benzyl-3-ethylazetidine. Using a Cu(I)-bis(oxazoline) catalyst, this method achieves diastereoselectivities greater than 10:1, though yields remain moderate (50–65%).

The table below compares asymmetric methods:

MethodCatalystee (%)Yield (%)Reference
[3+1] CycloadditionPd-phosphine9478
Aziridine ring expansionCu-bis(oxazoline)8865

These strategies highlight the synergy between catalyst design and substrate engineering to achieve stereochemical precision.

Green Chemistry and Solvent-Free Protocols

Growing emphasis on sustainability has driven innovations in solvent-free and energy-efficient syntheses of 3-benzyl-3-ethylazetidine. Mechanochemical approaches, such as ball-milling azetidine precursors with benzyl and ethyl halides, eliminate solvent use while maintaining yields comparable to traditional methods. For example, milling 3-ethylazetidine hydrochloride with potassium carbonate and benzyl bromide for 2 hours at 35 Hz produces the target compound in 82% yield.

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Mechanisms

The vesicular monoamine transporter 2 represents a critical component in monoaminergic neurotransmission, functioning as a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles [1] [2]. This transporter system operates through secondary active transport mechanisms, utilizing the proton gradient established by vesicular H+-ATPase to facilitate the exchange of two protons for each molecule of neurotransmitter transported [3]. The fundamental importance of VMAT2 in neuronal function stems from its role in sequestering dopamine, serotonin, norepinephrine, and histamine from cellular cytosol into synaptic vesicles, thereby enabling subsequent calcium-stimulated exocytotic release [3].

Azetidine derivatives, including those with benzyl and ethyl substitutions, demonstrate potent inhibitory activity against VMAT2 function through specific binding interactions within the transporter's central binding site [4] [5]. Research investigating novel azetidine analogs has revealed that these four-membered heterocyclic compounds effectively inhibit tritiated dopamine uptake into isolated synaptic vesicles with inhibition constants in the nanomolar range [4] [5]. The mechanism of inhibition involves competitive binding at the cytosolic face of VMAT2, preventing the normal translocation of dopamine from the neuronal cytoplasm into vesicular compartments [4].

Structural analysis of VMAT2 bound to inhibitors demonstrates that the transporter adopts distinct conformational states during the inhibition process [2] [6]. The binding pocket accommodates inhibitors through interactions with residues from multiple transmembrane domains, including TM1, TM2, TM4, TM5, TM7, TM8, TM10, and TM11 [6]. Critical amino acid residues such as Glu312 on TM7 play essential roles in inhibitor binding, with mutations at this position resulting in significant reductions in binding affinity [6] [7]. The inhibition mechanism involves the formation of a high-affinity complex that arrests VMAT2 cycling and consequently reduces neuronal signaling [2] [7].

Table 1: VMAT2 Inhibition Data for Azetidine Derivatives

CompoundStructure TypeKi (nM) for VMAT2 InhibitionPotency Relative to Lobelane
Lobelane (Reference)Piperidine451.0x (Reference)
Norlobelane (Reference)Piperidine (desmethyl)431.0x (Reference)
cis-22b (4-methoxy analog)cis-Azetidine242.0x more potent
trans-15c (methylenedioxy analog)trans-Azetidine311.5x more potent
15a (trans-azetidine)trans-Azetidine480.9x (similar)
22a (cis-azetidine)cis-Azetidine620.7x (less potent)

Structure-Activity Relationship (SAR) Studies in Azetidine Derivatives

Structure-activity relationship investigations of azetidine derivatives have revealed critical insights into the molecular requirements for effective VMAT2 inhibition [4] [8] [5]. The central ring size modification from piperidine to four-membered azetidine rings maintains or enhances inhibitory activity, demonstrating that ring contraction does not compromise binding efficacy [4] [5]. Comparative analysis between lobelane analogs incorporating piperidine moieties and their azetidine counterparts shows that the smaller ring systems retain potent vesicular dopamine uptake inhibition with Ki values ranging from 24 to 66 nanomolar [4] [5].

Stereochemical considerations in azetidine derivatives reveal minimal differences between cis and trans isomeric forms in their ability to inhibit VMAT2 function [4] [5]. This observation indicates that the spatial arrangement differences between these stereoisomers do not significantly impact their interaction with the binding site on the cytosolic face of VMAT2 [4]. The equipotent nature of cis and trans azetidine isomers has been observed consistently across multiple structural variants, suggesting that conformational flexibility within the binding pocket accommodates both orientations [4] [5].

Substituent effects on the azetidine ring system demonstrate specific structure-activity patterns that influence inhibitory potency [4] [8] [5]. The incorporation of 4-methoxy substitution in cis-azetidine derivatives yields the most potent inhibitor in the series, with a Ki value of 24 nanomolar representing approximately two-fold enhancement over reference compounds [4] [5]. Methylenedioxy group incorporation proves favorable for activity in both cis and trans configurations, maintaining consistent inhibitory effects across stereoisomeric variants [4] [5].

The presence or absence of N-methyl substitution shows negligible impact on VMAT2 binding affinity, as demonstrated by the comparable activities of lobelane and norlobelane with Ki values of 45 and 43 nanomolar respectively [4] [5]. This finding suggests that the N-methyl group does not constitute a critical structural requirement for transporter recognition and binding [4]. The structural rigidity imposed by the four-membered azetidine ring system appears to provide adequate spatial positioning of pharmacophoric elements without requiring additional flexibility from larger ring systems [4] [5].

Table 2: Structure-Activity Relationship Analysis for Azetidine VMAT2 Inhibitors

Structural FeatureEffect on VMAT2 InhibitionSupporting Evidence
Central Ring SizeRing contraction maintains/improves activityKi values: Piperidine ~45 nM vs Azetidine 24-66 nM
Stereochemistry (cis vs trans)Minimal difference between isomers22b (cis, 24 nM) vs 15c (trans, 31 nM)
4-Methoxy substitutionEnhances potency significantlycis-4-methoxy (22b) most potent analog
Methylenedioxy groupFavorable for both configurations15c and 22c both show good activity
N-methyl group removalNo significant impact on bindingLobelane vs norlobelane: 45 vs 43 nM

Comparative Efficacy Against Methamphetamine-Induced Neurotoxicity

Methamphetamine-induced neurotoxicity represents a significant concern in substance abuse research, involving complex mechanisms that include vesicular monoamine transporter dysfunction, oxidative stress generation, and excitotoxic processes [9] [10] [11]. The neurotoxic effects of methamphetamine primarily result from its disruption of monoaminergic neurotransmission through inhibition of VMAT2 function and reversal of plasma membrane transporters [10] [11]. This dual mechanism leads to cytoplasmic accumulation of dopamine, promoting autoxidation reactions that generate reactive oxygen species and dopamine quinones contributing to neuronal damage [11].

Azetidine derivatives demonstrate protective efficacy against methamphetamine-induced neurotoxicity through selective VMAT2 inhibition that prevents vesicular dopamine depletion [4] [9] [12]. The neuroprotective mechanism involves maintaining vesicular dopamine storage capacity while reducing the cytoplasmic accumulation that occurs during methamphetamine exposure [4] [11]. Research comparing various neuroprotective strategies indicates that VMAT2-selective inhibitors provide significant protection against methamphetamine-induced neurochemical changes without producing stimulant or reinforcing effects themselves [1] [9].

Comparative analysis of neuroprotective compounds reveals that azetidine derivatives offer distinct advantages over alternative therapeutic approaches [9] [12] [13]. Traditional VMAT2 inhibitors such as tetrabenazine provide vesicular monoamine depletion that may interfere with normal neurotransmission, whereas selective azetidine analogs maintain higher specificity profiles [1] [7] [9]. Adenosine A1 receptor agonists like cyclopentyladenosine demonstrate significant protection through receptor-mediated mechanisms, but their efficacy depends on different molecular targets than direct VMAT2 interaction [9].

The protective efficacy of azetidine derivatives extends beyond simple VMAT2 inhibition to include modulation of oxidative stress pathways and excitotoxic processes [12] [13]. Studies evaluating neuroprotective activity in models associated with neurodegenerative conditions demonstrate that certain azetidine compounds provide protection against both salsolinol-induced and glutamate-induced neurodegeneration [12] [13]. The protective effects involve reduction of oxidative stress markers and decreased caspase-3/7 activity, indicating comprehensive neuroprotective mechanisms beyond transporter inhibition [12] [13].

Table 3: Comparative Neuroprotective Mechanisms Against Methamphetamine-Induced Neurotoxicity

Compound ClassMechanism Against METH NeurotoxicityProtective EfficacySelectivity Profile
Azetidine DerivativesVMAT2 inhibition reduces vesicular DA depletionPotent (Ki ≤66 nM for vesicular uptake inhibition)High selectivity for VMAT2 over nicotinic receptors
Traditional VMAT2 InhibitorsTetrabenazine - vesicular monoamine depletionModerate (depends on selectivity and dosing)VMAT2 selective but may affect normal neurotransmission
Adenosine A1 AgonistsCyclopentyladenosine - A1 receptor activationSignificant protection demonstratedA1 receptor selective
NMDA AntagonistsBlock glutamate-mediated excitotoxicityPrevents neuropathologic consequencesNMDA receptor selective

Molecular Docking Studies with Dopamine Transporters

Molecular docking studies have emerged as a crucial computational tool for understanding the interaction between azetidine-based compounds and dopamine transporters, providing insights into potential therapeutic applications. The dopamine transporter represents a key target for various neurological and psychiatric disorders, making it an important focus for computational modeling efforts involving azetidine derivatives.

Comprehensive molecular docking investigations have been conducted using various computational approaches to elucidate the binding mechanisms of azetidine-containing compounds with dopamine transporters. The seminal work by Huang and Zhan established fundamental methodological frameworks using AutoDock 3.0.5 and DOCK 5.4 programs for investigating human dopamine transporter interactions [1]. Their computational modeling approach involved systematic molecular docking combined with molecular dynamics simulations to develop three-dimensional structural models of both dopamine transporter and dopamine transporter-dopamine complexes within lipid bilayer environments. The calculated binding free energy of -6.4 kcal/mol demonstrated remarkable agreement with experimental values of -7.4 kcal/mol, validating the computational approach [1].

The application of density functional theory calculations at the B3LYP/6-31G* level has been employed in developing predictive models for dopamine transporter inhibitors targeting schizophrenia treatment [2]. Multi-linear regression using genetic function approximation methods generated penta-parametric linear equation models with statistically significant parameters including squared correlation coefficient R² = 0.802, adjusted squared correlation coefficient R²adj = 0.767, and leave-one-out cross-validation coefficient Q² = 0.693 [2]. These models satisfied Organization for Economic Cooperation and Development principles for model development, demonstrating their reliability for predicting antipsychotic therapeutic agents.

Advanced computational studies have demonstrated the utility of irreversible cocaine analog docking for directly visualizing ligand positioning within dopamine transporter central substrate-binding sites [3]. These investigations employed computational and biochemical docking approaches to characterize the binding modes of tropane-derived inhibitors, providing detailed insights into the molecular interactions governing substrate recognition and binding specificity [3].

The development of sophisticated homology modeling approaches combined with molecular dynamics simulations has enabled the characterization of human dopamine transporter structural models in three distinct conformational states [4]. These computational investigations have provided novel structural and mechanistic insights concerning dopamine uptake mechanisms and their modulation by various compounds, including potential azetidine-based therapeutics [4].

Recent computational studies have explored the association between sigma-1 receptor and dopamine transporter, revealing how protein-protein interactions can modulate the binding of methamphetamine and potentially other small molecules [5]. The computational modeling demonstrated that sigma-1 receptor could bind to dopamine transporter through interactions with specific transmembrane helices, and these associations attenuate the binding affinity of methamphetamine to dopamine transporter [5].

StudyComputational MethodTarget SystemKey FindingsValidation
Huang & Zhan (2007)AutoDock 3.0.5 & DOCK 5.4Human Dopamine TransporterBinding free energy ΔG = -6.4 kcal/molExperimental ΔG = -7.4 kcal/mol
Theoretical Study - Olasupo (2020)DFT B3LYP/6-31G* with MLR-GFADAT Inhibitors for SchizophreniaBest model R² = 0.802, Q² = 0.693OECD principles satisfied
Acharya et al. (2014)Irreversible Cocaine Analog DockingDAT Central Substrate-Binding SiteDirect ligand positioning demonstrationBiochemical confirmation
Dopamine Transporter Modeling (2016)Homology Modeling & MD SimulationhDAT Structural ModelsThree conformational states identifiedConsistent with experimental data
Sigma-1 Receptor-DAT Interaction (2021)Protein-Protein Interaction Modelingσ1R-DAT Complexσ1R attenuates METH binding to DATComputational validation

Quantum Mechanical Analysis of Ring Strain Effects

The quantum mechanical analysis of ring strain effects in azetidine-based compounds represents a fundamental aspect of computational modeling that directly impacts their therapeutic potential and reactivity profiles. Azetidines, characterized by their four-membered nitrogen-containing ring structure, exhibit significant ring strain of approximately 25.4 kcal/mol, which lies between the higher strain of three-membered aziridines (27.7 kcal/mol) and the lower strain of five-membered pyrrolidines [6] [7].

Comprehensive quantum mechanical studies have been conducted to evaluate the reliability of density functional theory methods for calculating conventional strain energies of azetidine systems [8]. The investigation employed multiple computational approaches including self-consistent field theory, second-order perturbation theory, and density functional theory using correlation consistent basis sets ranging from cc-pVDZ to cc-pVQZ [8]. Single-point fourth-order perturbation theory, coupled cluster with single and double excitations, and coupled cluster with single, double, and perturbative triple excitations calculations were performed to assess the contribution of higher-order correlation effects [8].

The quantum mechanical analysis utilized isodesmic, homodesmotic, and hyperhomodesmotic models to determine strain energies with high precision [8]. Eight different density functional theory functionals were evaluated including B3LYP, wB97XD, and M06-2X to determine their capability to yield results comparable to coupled cluster with single, double, and perturbative triple excitations level calculations [8]. These comprehensive studies demonstrated that certain density functional theory methods can provide reliable strain energy estimates for azetidine systems when appropriate basis sets and functionals are employed.

Advanced quantum mechanical calculations have been performed using high-level methods such as DLPNO-CCSD(T)/def2TZVPP//B3LYP-D3/def2TZVP to provide accurate ring strain energies for various heterocyclic systems [9]. These investigations revealed that unsaturated three-membered rings containing group 13-16 elements exhibit strain energies ranging up to 67.8 kcal/mol, providing comparative context for understanding azetidine strain effects [9].

The computational modeling of azetidine ring strain has been facilitated by sophisticated density functional theory calculations employing methods such as (U)M062x/def2TZVP with implicit solvation models [10]. These studies have demonstrated how ring strain can be harnessed for synthetic applications, particularly in photocatalytic radical strain-release processes that convert azabicyclo[1.1.0]butanes to functionalized azetidines [10].

Detailed quantum mechanical analysis of lithiated azetidines has been conducted using density functional theory methods with various solvation models to understand configurational stability and epimerization processes [11]. The computational investigations revealed that lithiated azetidines exhibit configurational lability in contrast to their oxazolinylaziridine counterparts, with energy barriers for both nitrogen-substituent and carbon-lithium inversion being accessible under experimental conditions [11].

The quantum mechanical characterization of four-membered nitrogen-containing heterocycles has been enhanced through photochemical access strategies that leverage computational predictions of strain-release processes [12]. These studies have demonstrated that four-membered heterocycles are less strained compared to three-membered rings due to ring deformation that minimizes overall strain energy [12].

StudyQM MethodRing SystemStrain Energy (kcal/mol)Basis SetApplications
Smith et al. (2013)DFT (B3LYP, M06-2X, wB97XD)Azetidine & Phosphetane25.4 (Azetidine)cc-pVDZ to cc-pVQZDFT reliability assessment
Mughal & Szostak (2021)DFT CalculationsFour-membered Azetidines25.4 (General)Various DFT functionalsMedicinal chemistry guidance
Computational Ring Strain (1998)Ab initio MP2/CCSD(T)Cyclic MoleculesVariable by ring sizeMultiple basis setsReactivity prediction
Unsaturated Three-Membered Rings (2022)DLPNO-CCSD(T)/def2TZVPPThree-membered HeterocyclesUp to 67.8B3LYP-D3/def2TZVPElectronic structure analysis
MIT Photocatalytic Study (2024)DFT (U)M062x/def2TZVPAzabicyclo[1.1.0]butanesStrain-release drivendef2TZVP with IEFPCMPhotocatalytic synthesis

Machine Learning Predictions of Bioactivity Landscapes

Machine learning approaches have revolutionized the prediction of bioactivity landscapes for azetidine-based therapeutics, enabling rapid screening and optimization of compound libraries through sophisticated computational algorithms. The integration of molecular descriptors with various machine learning models has demonstrated remarkable success in predicting biological activity, absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates.

The development of comprehensive machine learning platforms for bioactivity prediction has been exemplified by the construction of quantitative prediction models for estrogen receptor alpha bioactivity using multiple algorithms including XGBoost, LightGBM, Random Forest, and multilayer perceptron neural networks [13] [14]. These models achieved exceptional performance with optimized mean absolute error, mean squared error, and R² values through the selection of 20 most significant molecular descriptors from an initial set of 430 descriptors [13] [14]. The dual feature screening combined optimization method successfully established compound molecular descriptor prediction models that demonstrated high accuracy, fast convergence, and robustness for both bioactivity and absorption, distribution, metabolism, excretion, toxicity classification predictions [13] [14].

The emergence of advanced machine learning platforms such as ADMET-AI has transformed the landscape of drug discovery by providing fast and accurate predictions across multiple pharmacokinetic and toxicity endpoints [15]. This comprehensive platform achieved superior performance with R² values exceeding 0.6 for regression datasets and area under the receiver operating characteristic curve values exceeding 0.85 for classification datasets across 41 Therapeutics Data Commons ADMET datasets [15]. The multi-task neural network architecture enabled simultaneous prediction of multiple properties, significantly reducing computational time while maintaining high accuracy.

Large-scale evaluation of machine learning predictive power has been demonstrated through reverse screening approaches involving more than 300,000 active small molecules tested against bioactivity datasets containing over 500,000 compounds [16]. These investigations revealed that machine learning models can predict correct targets with highest probability among 2069 proteins for more than 51% of external molecules, demonstrating exceptional enrichment for supporting phenotypic screens, polypharmacology studies, and drug repurposing applications [16].

The application of conformal prediction methods has enhanced the reliability of bioactivity predictions by providing confidence estimates alongside predicted values [17]. Studies involving 16 datasets in cytotoxicity and bioactivity demonstrated that including p-values from conformal prediction as bioactivity profiles improved efficiency by 83% compared to traditional approaches [17]. This framework enables robust evaluation of predicted bioactivity profiles and their impact on model performance.

Specialized machine learning applications have been developed for specific compound classes such as porphyrin derivatives, achieving 83% accuracy in bioactivity classification using logistic regression models [18]. These studies successfully characterized molecular features influencing bioactivity and evaluated therapeutic potential through integration of cheminformatics techniques with machine learning algorithms [18]. The analysis identified quantitative estimation of drug-likeness and the number of aliphatic carboxylic acids as the most influential descriptors for bioactivity prediction.

The development of bioactivity prediction platforms has been facilitated by open-source implementations that enable extraction and cleaning of data from ChEMBL databases to obtain inhibitory concentration values for molecules relative to target proteins of interest [19]. These platforms associate inhibitory concentration values with molecular and Lipinski descriptors to generate models capable of predicting bioactivity values for new single molecules or compound libraries [19].

Recent investigations have explored the effectiveness of molecular dynamics coordinates for bioactivity prediction, revealing that despite their ability to capture dynamic molecular interactions, molecular dynamics-derived coordinates do not consistently outperform static three-dimensional structures in machine learning applications [20]. These findings highlight the persistent challenge of effectively leveraging three-dimensional and dynamic information for bioactivity prediction.

StudyML AlgorithmDataset SizePerformance MetricsKey FeaturesApplications
ERα Bioactivity Prediction (2023)XGBoost, LightGBM, Random Forest430 molecular descriptorsR² optimized, MAE, MSE20 most significant descriptorsBreast cancer drug development
ADMET-AI Platform (2024)Multi-task Neural Networks41 TDC ADMET datasetsR² >0.6, AUROC >0.85Comprehensive ADMET analysisDrug safety assessment
Reverse Screening ML (2024)Similarity-based ML300,000+ active molecules51% correct target prediction2069 protein targetsPolypharmacology screening
Predicted Bioactivity Profiles (2021)Conformal Prediction16 cytotoxicity datasets83% accuracy improvementp-values as bioactivity profilesPredictive modeling enhancement
Porphyrin Derivatives ML (2025)Logistic Regression317 porphyrin derivatives83% accuracyLipinski Rule complianceTherapeutic efficacy prediction

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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